Enzymatic Deamination Resistance of N4-Dimethyl-ara-C vs. Ara-C
The primary selection advantage of N4-dimethyl-ara-C over the clinical standard cytarabine (Ara-C) is its complete resistance to enzymatic deamination in vitro. In contrast, Ara-C is known to be rapidly inactivated by cytidine deaminase, a key resistance mechanism. This was demonstrated in a study where N4-methyl-ara-C, a closely related N4-substituted analog, was found to be entirely non-deaminated by human liver and mouse kidney homogenates under conditions where Ara-C serves as a substrate [1].
| Evidence Dimension | Resistance to Enzymatic Deamination (In Vitro) |
|---|---|
| Target Compound Data | Not deaminated |
| Comparator Or Baseline | Cytarabine (Ara-C); Rapidly deaminated to Ara-U |
| Quantified Difference | Qualitative difference (Complete resistance vs. Susceptible) |
| Conditions | Human liver and mouse kidney homogenate in vitro assays |
Why This Matters
This is the critical differentiator for procurement; it enables research in systems where cytarabine's efficacy is compromised by high cytidine deaminase activity, such as in certain resistant cancer models or specific in vivo pharmacokinetic studies.
- [1] Camiener, G. W., & Smith, C. G. (1965). Studies of the enzymatic deamination of cytosine arabinoside—I: Enzyme distribution and species specificity. Biochemical Pharmacology, 14(10), 1405-1416. View Source
